molecular formula C8H7Cl2NO2 B11720452 Methyl 2,5-dichloro-6-methylnicotinate

Methyl 2,5-dichloro-6-methylnicotinate

Cat. No.: B11720452
M. Wt: 220.05 g/mol
InChI Key: GFPUIWPEBLQWHT-UHFFFAOYSA-N
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Description

Methyl 2,5-dichloro-6-methylnicotinate is a chemical compound with the molecular formula C8H7Cl2NO2. It is a derivative of nicotinic acid and is characterized by the presence of two chlorine atoms and a methyl group on the nicotinate structure. This compound is used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5-dichloro-6-methylnicotinate typically involves the chlorination of 6-methylnicotinic acid followed by esterification. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dichloro-6-methylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2,5-dichloro-6-methylnicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of nicotinic acid derivatives with therapeutic properties.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals .

Mechanism of Action

The mechanism of action of Methyl 2,5-dichloro-6-methylnicotinate involves its interaction with specific molecular targets. The compound is believed to:

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: A simpler ester of nicotinic acid without chlorine atoms.

    2,5-Dichloronicotinic acid: Lacks the methyl ester group.

    6-Methylnicotinic acid: Lacks the chlorine atoms .

Uniqueness

Methyl 2,5-dichloro-6-methylnicotinate is unique due to the presence of both chlorine atoms and a methyl group, which confer distinct chemical and biological properties. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.05 g/mol

IUPAC Name

methyl 2,5-dichloro-6-methylpyridine-3-carboxylate

InChI

InChI=1S/C8H7Cl2NO2/c1-4-6(9)3-5(7(10)11-4)8(12)13-2/h3H,1-2H3

InChI Key

GFPUIWPEBLQWHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=N1)Cl)C(=O)OC)Cl

Origin of Product

United States

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